molecular formula C20H30N2O3 B5292007 (3S,4S)-1-[(2-cyclopentyloxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol

(3S,4S)-1-[(2-cyclopentyloxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol

Cat. No.: B5292007
M. Wt: 346.5 g/mol
InChI Key: ILVXHXJYCQEOMP-OALUTQOASA-N
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Description

(3S,4S)-1-[(2-cyclopentyloxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a morpholine ring and a cyclopentyloxyphenyl group, making it a unique structure for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-[(2-cyclopentyloxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol typically involves multi-step organic reactionsCommon reagents used in these reactions include organolithium reagents, which facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-[(2-cyclopentyloxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3S,4S)-1-[(2-cyclopentyloxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4S)-1-[(2-cyclopentyloxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol is unique due to its specific combination of functional groups and stereochemistry. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(3S,4S)-1-[(2-cyclopentyloxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c23-19-15-21(14-18(19)22-9-11-24-12-10-22)13-16-5-1-4-8-20(16)25-17-6-2-3-7-17/h1,4-5,8,17-19,23H,2-3,6-7,9-15H2/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVXHXJYCQEOMP-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC=C2CN3CC(C(C3)O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)OC2=CC=CC=C2CN3C[C@@H]([C@H](C3)O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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